3-Ethynylimidazo[1,2-b]pyridazine is an organic compound with the molecular formula and a molecular weight of 143.15 g/mol. It features a unique bicyclic structure that combines an imidazole ring with a pyridazine moiety, making it notable for its potential applications in medicinal chemistry and organic synthesis. The compound is classified under heterocyclic compounds, which are characterized by the presence of atoms of at least two different elements in a ring structure.
These reactions enable the functionalization of 3-ethynylimidazo[1,2-b]pyridazine for further applications in synthetic chemistry .
Research indicates that 3-ethynylimidazo[1,2-b]pyridazine exhibits significant biological activity, particularly as an intermediate in the synthesis of various pharmaceuticals. It has been studied for its potential as an anti-cancer agent and may also possess anti-inflammatory properties. Its structural characteristics allow it to interact with biological targets effectively, although specific mechanisms of action require further investigation .
Several synthesis methods for 3-ethynylimidazo[1,2-b]pyridazine have been reported:
These methods highlight the versatility in synthesizing this compound and its derivatives.
3-Ethynylimidazo[1,2-b]pyridazine finds applications primarily in:
The compound's potential in drug discovery makes it a subject of interest in medicinal chemistry .
Several compounds share structural similarities with 3-ethynylimidazo[1,2-b]pyridazine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Imidazo[1,2-b]pyridazine | Bicyclic heterocycle | Lacks ethynyl group; used in similar applications |
| 4-Ethynylimidazole | Imidazole derivative | Ethynyl group at different position; distinct reactivity |
| Pyridazinone | Pyridazine derivative | Different functional groups; varied biological activity |
The uniqueness of 3-ethynylimidazo[1,2-b]pyridazine lies in its specific combination of imidazole and pyridazine rings along with the ethynyl substituent, which contributes to its distinct chemical reactivity and biological potential .
The discovery of 3-ethynylimidazo[1,2-b]pyridazine is closely tied to the development of ponatinib (AP24534), a third-generation tyrosine kinase inhibitor approved for chronic myeloid leukemia (CML). In 2010, researchers at ARIAD Pharmaceuticals described its role as a critical intermediate in the synthesis of ponatinib, which inhibits the BCR-ABL kinase, including the T315I gatekeeper mutant resistant to earlier therapies.
Key milestones include:
3-Ethynylimidazo[1,2-b]pyridazine belongs to the imidazopyridazine family, a class of fused heterocycles with diverse biological activities. Its structure differs from other isomers like imidazo[4,5-c]pyridazine, where nitrogen atoms are positioned in distinct fused rings.
| Feature | 3-Ethynylimidazo[1,2-b]pyridazine | Imidazo[4,5-c]pyridazine |
|---|---|---|
| Ring Fusion | Imidazole fused to pyridazine at positions 1,2 | Imidazole fused to pyridazine at positions 4,5 |
| Nitrogen Atoms | Three (two in pyridazine, one in imidazole) | Four (two in each ring) |
| Ethynyl Substituent | Position 3 of imidazo core | Variable |
This structural arrangement enables π-stacking interactions and hydrogen bonding, critical for kinase inhibition.
3-Ethynylimidazo[1,2-b]pyridazine serves as a pharmacophore in BCR-ABL inhibitors, TAK1 inhibitors, and radioligands. For example:
Recent studies highlight its utility in organic light-emitting diodes (OLEDs):
The synthesis of 3-ethynylimidazo[1,2-b]pyridazine involves multi-step reactions, often leveraging Sonogashira coupling or deprotection strategies:
The reaction between 4-(imidazo[1,2-b]pyridazin-3-yl)-2-methyl-3-butyn-2-ol and trimethylsilylacetylene under Pd/Cu catalysis yields the ethynylated product after deprotection.
The ethynyl group enables further functionalization:
SAR studies reveal critical substituent effects:
Molecular docking studies indicate:
3-Ethynylimidazo[1,2-b]pyridazine presents as a crystalline solid under standard conditions [1] [2]. The compound exhibits a characteristic white to grey coloration, with some commercial preparations appearing as light yellow to off-white powders [1] [3]. This variability in appearance is attributed to differences in purity levels and crystallization conditions during synthesis. The material possesses no distinct odor under normal handling conditions, making it suitable for laboratory and industrial applications [4].
The compound crystallizes in a stable polymorphic form that demonstrates good handling characteristics in air [3]. The solid state exhibits moderate hygroscopicity, requiring storage under controlled humidity conditions to maintain stability [5]. The physical form facilitates accurate weighing and measurement for analytical and preparative applications.
The solubility profile of 3-Ethynylimidazo[1,2-b]pyridazine reveals pronounced selectivity between aqueous and organic media. In aqueous systems, the compound demonstrates limited solubility with a measured value of 1.2 grams per liter at 25°C [6]. This restricted aqueous solubility is attributed to the hydrophobic character of the bicyclic heterocyclic framework combined with the ethynyl substituent.
In contrast, the compound exhibits excellent solubility in organic solvents. Ethanol, dimethyl sulfoxide, and acetone serve as particularly effective solvents, facilitating complete dissolution at moderate concentrations [4]. The enhanced solubility in these polar aprotic and protic solvents reflects favorable intermolecular interactions between the heterocyclic nitrogen atoms and the solvent molecules.
Halogenated solvents including dichloromethane and chloroform provide excellent dissolution properties, making them suitable for extraction and purification procedures [7]. The compound also demonstrates good compatibility with aromatic solvents such as toluene, expanding its utility in synthetic applications.
For pharmaceutical formulation purposes, the compound shows compatibility with polyethylene glycol 300 and Tween 80, enabling incorporation into various delivery systems [5]. This compatibility profile supports its application as an intermediate in drug development processes.
The thermal properties of 3-Ethynylimidazo[1,2-b]pyridazine have been characterized through differential scanning calorimetry and thermogravimetric analysis. The compound exhibits a melting point in the range of 120-130°C, though some sources report values as high as 225-227°C [4] [8]. This variation reflects differences in sample purity and measurement conditions.
The boiling point has been estimated at 335.7°C at standard atmospheric pressure [8]. The compound demonstrates thermal stability up to approximately 200°C under inert atmosphere conditions, beyond which decomposition processes become significant [9].
The predicted density of 1.15 ± 0.1 g/cm³ indicates a relatively compact molecular packing in the solid state [1]. This value is consistent with the presence of aromatic rings and the ethynyl functionality, which contribute to efficient π-π stacking interactions.
Phase transition studies reveal that the compound undergoes a single, well-defined melting transition without observable polymorphic transformations in the temperature range studied. The absence of solid-solid phase transitions simplifies handling and storage requirements.
3-Ethynylimidazo[1,2-b]pyridazine demonstrates excellent chemical stability under standard laboratory conditions. The compound remains stable when stored at temperatures between 2-8°C in sealed containers protected from light and moisture [1] [3]. Long-term stability studies indicate minimal degradation over periods extending six months when stored at -20°C [5].
The primary degradation pathway involves oxidation at the ethynyl position, leading to formation of carbonyl derivatives [9]. This process is accelerated in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The imidazo[1,2-b]pyridazine core remains intact under these conditions, demonstrating the inherent stability of the fused heterocyclic system.
Under acidic conditions, the compound exhibits protonation at the pyridazine nitrogen atoms, with a predicted pKa value of 3.71 ± 0.30 [1] [6]. This protonation does not lead to degradation but affects solubility and reactivity profiles.
Exposure to strong bases results in deprotonation at the terminal ethynyl position, generating reactive acetylide species. While this represents a degradation pathway, it also enables synthetic transformations for further functionalization [7].
Photodegradation studies reveal minimal sensitivity to ambient light conditions, though prolonged exposure to ultraviolet radiation can induce ring-opening reactions at the imidazole moiety [9]. This photostability supports routine handling under normal laboratory lighting.